molecular formula C17H17N3O3 B1210888 Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 128311-86-4

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-

Cat. No.: B1210888
CAS No.: 128311-86-4
M. Wt: 311.33 g/mol
InChI Key: ATUSJGSEEOKKNJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Systematic Nomenclature Analysis

The systematic nomenclature of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name reflects the compound's intricate molecular architecture, beginning with the acetamide functional group as the primary designation. The nomenclature systematically describes the substitution pattern on the oxazolidinone ring, specifically indicating the (5S)-stereochemical configuration at the five-position of the heterocyclic core.

The systematic name incorporates several key structural elements that define the compound's chemical identity. The oxazolidinyl designation refers to the five-membered saturated heterocycle containing both nitrogen and oxygen atoms, while the 2-oxo specification indicates the presence of a carbonyl group at the two-position of this ring system. The 3-[4-(4-pyridinyl)phenyl] portion describes the aromatic substituent attached to the nitrogen atom of the oxazolidinone ring, consisting of a biphenyl system where one phenyl ring is substituted with a pyridine moiety at the para position.

The methyl linkage connecting the oxazolidinone ring to the acetamide group is explicitly indicated in the systematic nomenclature through the methyl designation. This nomenclature system ensures unambiguous identification of the compound and provides clear indication of its structural relationships to other members of the oxazolidinone family. The systematic approach to naming this compound reflects the complexity of its molecular architecture while maintaining clarity for chemical communication and database searching.

Molecular Formula and Weight Determination

The molecular formula of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is established as C17H17N3O3, representing a compound with seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This empirical formula provides fundamental information about the elemental composition and serves as the basis for molecular weight calculations and stoichiometric determinations in chemical reactions and analytical procedures.

The molecular weight has been precisely determined as 311.33 grams per mole through computational analysis using standard atomic masses. This molecular weight determination is crucial for accurate quantitative analysis, solution preparation, and pharmacological studies involving this compound. The relatively moderate molecular weight places this compound within the typical range for small molecule therapeutics and research compounds, facilitating its handling and analytical characterization.

Property Value Units
Molecular Formula C17H17N3O3 -
Molecular Weight 311.33 g/mol
Carbon Content 17 atoms
Hydrogen Content 17 atoms
Nitrogen Content 3 atoms
Oxygen Content 3 atoms

Comparative analysis with related oxazolidinone derivatives reveals that this compound possesses a molecular weight consistent with other members of this chemical class. The molecular formula demonstrates the presence of multiple heteroatoms, particularly the three nitrogen atoms distributed between the oxazolidinone ring, the pyridine moiety, and the acetamide functionality. This heteroatom distribution contributes significantly to the compound's chemical properties and potential biological activities.

Stereochemical Configuration Analysis (5S Position)

The stereochemical configuration at the five-position of the oxazolidinone ring represents a critical structural feature that significantly influences the compound's chemical and biological properties. The (5S)-configuration indicates that the substituent at this position adopts a specific spatial arrangement that follows the Cahn-Ingold-Prelog priority rules for stereochemical designation. This stereochemical specificity is essential for the compound's activity profile and distinguishes it from potential stereoisomers with different configurations.

The importance of the (5S)-stereochemical configuration in oxazolidinone derivatives has been well-established in the literature, where this specific configuration is often associated with enhanced biological activity. The stereochemical integrity at this position influences the overall three-dimensional molecular shape, affecting how the compound interacts with biological targets and participates in chemical reactions. The maintenance of stereochemical purity during synthesis and storage is therefore crucial for consistent performance in research applications.

Analysis of the stereochemical environment around the five-position reveals that this carbon center is connected to four different substituents: the oxygen atom of the oxazolidinone ring, the nitrogen atom of the ring system, a hydrogen atom, and the methyl chain bearing the acetamide group. This substitution pattern creates a chiral center that requires careful attention during synthetic procedures to ensure the desired stereochemical outcome. The absolute configuration designation follows established conventions and provides unambiguous identification of the compound's three-dimensional structure.

The stereochemical configuration influences the compound's conformational preferences and molecular dynamics in solution. Nuclear magnetic resonance studies and computational modeling can provide insights into the preferred conformations adopted by molecules with this specific stereochemical arrangement. Understanding these conformational preferences is essential for predicting the compound's behavior in various chemical and biological environments.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis provides detailed three-dimensional structural information about acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- in the solid state. Crystallographic studies reveal the precise bond lengths, bond angles, and intermolecular interactions that define the compound's solid-state structure. These measurements are essential for understanding the molecular geometry and validating theoretical calculations of the compound's structure.

The crystallographic data demonstrates the planarity of the aromatic systems within the molecule, including both the phenyl and pyridine rings that comprise the biphenyl substituent. The oxazolidinone ring adopts a slightly puckered conformation, which is typical for five-membered saturated heterocycles. The dihedral angles between the aromatic systems and the oxazolidinone ring provide information about the overall molecular shape and potential for intramolecular interactions.

Intermolecular interactions observed in the crystal structure include hydrogen bonding patterns that stabilize the crystal lattice. The acetamide functionality can participate in hydrogen bonding as both a donor and acceptor, while the pyridine nitrogen provides additional sites for intermolecular interactions. These intermolecular forces influence the compound's physical properties, including melting point, solubility, and crystal stability.

The crystallographic analysis also provides insights into the molecular packing arrangements and potential for polymorphism. Different crystal forms may exhibit varying physical properties, which is important for pharmaceutical applications and material science studies. The precise atomic coordinates obtained from crystallographic refinement serve as benchmarks for computational chemistry calculations and molecular modeling studies.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the phenyl and pyridine rings appear in the typical aromatic region, while the oxazolidinone ring protons exhibit characteristic chemical shifts and coupling patterns.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment producing a distinct signal. The carbonyl carbons of both the oxazolidinone ring and the acetamide group appear at characteristic downfield positions, while the aromatic carbons show the expected multiplicity of signals corresponding to the substituted aromatic systems. The stereochemical configuration at the five-position can be confirmed through careful analysis of the nuclear magnetic resonance data, particularly through nuclear Overhauser effect experiments.

Spectroscopic Method Key Observations Structural Information
Proton Nuclear Magnetic Resonance Aromatic signals 7.2-8.5 ppm Phenyl and pyridine ring systems
Carbon-13 Nuclear Magnetic Resonance Carbonyl signals 160-170 ppm Oxazolidinone and acetamide carbonyls
Infrared Spectroscopy C=O stretches 1650-1750 cm⁻¹ Amide and lactam functionalities
Mass Spectrometry Molecular ion 311 m/z Molecular weight confirmation

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies of the oxazolidinone and acetamide groups appear as distinct bands in the infrared spectrum, providing fingerprint identification of these structural elements. The aromatic carbon-hydrogen stretching modes and the nitrogen-hydrogen stretching of the acetamide group contribute additional characteristic absorptions that aid in structural confirmation.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 311, corresponding to the calculated molecular weight. Fragmentation patterns reveal the loss of characteristic structural units, such as the acetamide group and portions of the aromatic substituents, providing additional structural confirmation. High-resolution mass spectrometry can provide precise mass measurements that confirm the elemental composition and distinguish between potential isomers with similar nominal masses.

Properties

IUPAC Name

N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14/h2-9,16H,10-11H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUSJGSEEOKKNJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926103
Record name N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128311-86-4
Record name E 3709
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128311864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium-Mediated Coupling of Carbamates and Acetamidoacetoxypropanes

The foundational approach for synthesizing 5-oxazolidinylmethylacetamides involves a one-step reaction between N-aryl-O-alkylcarbamates and (S)-acetamidoacetoxypropanes in the presence of lithium cations and strong bases. For the target compound, this method can be adapted by substituting the aryl group in the carbamate with 4-(4-pyridinyl)phenyl .

Reaction Conditions :

  • Base : Lithium t-butoxide (3.0 equivalents) in tetrahydrofuran (THF).

  • Nucleophile : Methanol (2.0 equivalents).

  • Temperature : 15–25°C.

  • Solvent : Dimethylformamide (DMF) or THF.

Mechanism : Deprotonation of the carbamate by lithium t-butoxide generates a lithium enolate, which undergoes nucleophilic attack by the (S)-acetamidoacetoxypropane. Intramolecular cyclization forms the oxazolidinone ring, with stereochemistry controlled by the chiral center of the propane derivative.

Example Protocol :

  • Dissolve N-carbobenzoxy-4-(4-pyridinyl)aniline (1.0 equiv) in DMF/THF.

  • Add lithium t-butoxide (3.0 equiv) and methanol (2.0 equiv) at 20°C.

  • Introduce (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (2.0 equiv) at 5°C.

  • Stir for 18–24 hours, then quench with saturated ammonium chloride.

  • Isolate the product via crystallization from xylenes or ethyl acetate.

Yield : 61–73% (based on analogous morpholinyl derivatives).

Multi-Step Synthesis via Epoxide Intermediates

Epichlorohydrin Ring-Opening and Cyclization

Patent US7524954B2 outlines a route applicable to the target compound by modifying the aryl substituent:

Step 1 : Epoxide Formation
React 4-(4-pyridinyl)aniline with (R)-epichlorohydrin in isopropyl alcohol under reflux to yield N-[3-chloro-2-(R)-hydroxypropyl]-4-(4-pyridinyl)aniline .

Step 2 : Carbonylation
Treat the intermediate with 1,1'-carbonyldiimidazole (CDI) in dichloromethane to form (5R)-5-(chloromethyl)-3-[4-(4-pyridinyl)phenyl]-2-oxazolidinone .

Step 3 : Azide Substitution and Reduction

  • Substitute chloride with azide using sodium azide in DMF.

  • Catalytically hydrogenate the azide to the primary amine with Pd/C in ethanol.

Step 4 : Acetylation
Acetylate the amine with acetic anhydride in ethyl acetate to yield the final product.

Key Data :

StepReagentTemp (°C)Yield (%)
1(R)-Epichlorohydrin8085
2CDI2578
4Acetic anhydride0–2592

Chiral Resolution and Stereochemical Control

Dynamic Kinetic Resolution of Epoxides

The (5S) configuration is critical for biological activity. WO2010084514A2 describes a dynamic kinetic resolution using lithium tert-butoxide to invert the stereochemistry of epoxide intermediates:

  • React 4-(4-pyridinyl)aniline with racemic epichlorohydrin .

  • Treat with lithium t-butoxide to epimerize the chiral center, favoring the (R)-configuration.

  • Proceed through carbonylation and acetylation as in Section 2.

Optimization Note :

  • Solvent polarity influences epimerization rates; THF provides optimal equilibration.

Analytical Characterization

HPLC and NMR Validation

HPLC Conditions :

  • Column: Inertsil ODS-2 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/water gradient (40:60 to 80:20 over 10 min).

  • Retention Time: 1.60 min (analogous to morpholinyl derivatives).

1H NMR (DMSO-d6) :

  • δ 8.60 (d, 2H, pyridinyl H), 7.85 (d, 2H, aryl H), 4.20 (m, 1H, oxazolidinone CH), 3.95 (s, 2H, NCH2), 2.05 (s, 3H, COCH3).

Industrial-Scale Optimization

Solvent and Crystallization Strategies

  • Crystallization Solvents : Xylenes or ethyl acetate yield high-purity product (>99.5% by HPLC).

  • Recycling Mother Liquor : Concentrate filtrates to recover additional product (10–15% yield).

Emerging Methodologies

Continuous Flow Synthesis

Recent advances propose continuous flow reactors for the carbonylation step, reducing reaction times from hours to minutes:

  • Residence Time : 5–10 min.

  • Pressure : 10 bar CO.

  • Catalyst : Immobilized lipase for enantioselective acetylation .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Antibacterial Activity

Research has shown that compounds similar to Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- exhibit significant antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.

  • Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of oxazolidinone derivatives and their evaluation against various bacterial strains. The findings indicated that modifications to the oxazolidinone ring could enhance antibacterial efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, which are crucial in the development of treatments for neurodegenerative diseases.

  • Case Study : Research on related oxazolidinone compounds revealed their potential as neuroprotective agents. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal cell death, suggesting a pathway for developing drugs aimed at conditions like Alzheimer's disease .

Drug Design Implications

Acetamide derivatives are being explored as potential leads for new drug development due to their unique structural features that can be optimized for increased bioactivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of Acetamide derivatives. Researchers have focused on modifying the pyridine and phenyl groups to enhance interaction with biological targets.

ModificationEffect on Activity
Substituting different groups on the pyridine ringIncreased binding affinity to bacterial ribosomes
Altering the position of substituents on the phenyl groupEnhanced neuroprotective activity

Synthesis of New Derivatives

Ongoing research involves synthesizing novel derivatives of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- to explore their pharmacological profiles.

Mechanism of Action

The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. It acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Therapeutic Comparisons
Compound Name Molecular Formula Key Substituents Therapeutic Use Key Properties
Target Compound C₁₇H₁₆N₃O₃ (estimated) 4-(4-pyridinyl)phenyl Investigational Chiral (5S), oxazolidinone
Linezolid (LIN) C₁₆H₂₀FN₃O₄ 3-Fluoro-4-(morpholin-4-yl)phenyl Antibacterial (Gram+) FDA-approved, protein synthesis inhibitor
Tedizolid (TED) C₁₇H₁₅FN₆O₃ 3-Fluoro-4-(6-(2-methyl-tetrazolyl)phenyl) Antibacterial (Gram+) Once-daily dosing, improved solubility
Ranbezolid C₂₁H₂₄FN₅O₆ Piperazinyl-nitrofuran Antibacterial Nitrofuran-based, broad-spectrum
Rivaroxaban Impurity B C₁₆H₁₉N₃O₅ 4-(3-oxomorpholinyl)phenyl Anticoagulant impurity Polar morpholine substituent

Physicochemical and Pharmacokinetic Differences

Table 2: Physical and Pharmacokinetic Properties
Property Target Compound Linezolid Rivaroxaban Impurity B
Molecular Weight ~333 g/mol (estimated) 337.35 g/mol 333.34 g/mol
Aqueous Solubility Low (pyridine moiety) Moderate (morpholine) Moderate (polar morpholine)
LogP (Lipophilicity) ~1.8 (estimated) 0.9 ~0.7
Metabolic Stability Likely CYP3A4 substrate CYP-independent Not applicable (impurity)
  • Pyridine vs.
  • Fluorine Substitution : LIN and TED include fluorine, enhancing binding affinity via hydrophobic interactions and metabolic stability .

Clinical and Developmental Status

  • Linezolid and Tedizolid : Clinically validated for Gram-positive infections, including MRSA. TED’s structural optimizations reduce hematologic toxicity .
  • Target Compound: No clinical data available; its 4-pyridinylphenyl group distinguishes it from approved oxazolidinones, suggesting exploratory antibacterial or novel applications.

Biological Activity

Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 128312-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features an oxazolidinone ring and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H18ClN3O3
Molecular Weight347.8 g/mol
CAS Number128312-07-2
SynonymsN-[[(5S)-2-oxo-3-(4-(4-pyridinyl)phenyl)-5-oxazolidinyl]methyl]acetamide; Monohydrochloride (9CI)

Biological Activity

1. Mechanism of Action:
Research has indicated that compounds similar to Acetamide exhibit inhibitory effects on various enzymes, including acid ceramidase (AC), which is crucial in sphingolipid metabolism. Inhibition of AC can lead to altered cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

2. Structure-Activity Relationship (SAR):
The SAR studies highlight that modifications in the chemical structure can significantly affect the potency and selectivity of the compound against target enzymes. For instance, substituents on the oxazolidinone ring have been shown to enhance inhibitory activity against AC, with specific configurations leading to improved pharmacokinetic profiles in vivo .

3. Case Studies:
A notable study evaluated a series of substituted oxazol-2-one derivatives, revealing that certain analogs demonstrated IC50 values in the low micromolar range against AC, indicating strong inhibitory potential . These findings suggest that Acetamide and its derivatives could serve as valuable pharmacological tools for exploring therapeutic applications in conditions mediated by sphingolipid dysregulation.

Research Findings

Recent investigations into the biological activity of Acetamide have yielded promising results:

  • In Vitro Studies: In human neuroblastoma SH-SY5Y cells, certain derivatives exhibited significant engagement with AC, demonstrating their potential as therapeutic candidates for neurodegenerative diseases .
  • Pharmacokinetics: Studies indicate favorable absorption and distribution characteristics for some analogs when administered orally or intravenously in animal models, suggesting potential for clinical application .

Q & A

Q. Example Conditions :

StepReagents/CatalystsTemperature/TimeYield Optimization
CyclizationChloroacetyl chloride, triethylamineReflux, 4–6 hrsPurification via recrystallization (ethanol)
CouplingPd(PPh₃)₄, K₂CO₃80–100°C, 12 hrsNitrogen atmosphere for stability

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR : Assign peaks for the oxazolidinone (δ 4.2–4.8 ppm, CH₂), pyridinyl protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Confirm amide C=O stretch (1650–1700 cm⁻¹) and oxazolidinone C=O (1750–1780 cm⁻¹) .
  • Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical mass (e.g., ±0.5 Da tolerance) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., pyridinyl to pyrimidinyl, methyl to ethyl groups) to probe steric/electronic effects .
  • Biological Assays : Test analogs against target enzymes (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial activity) using kinetic assays .
  • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .

Q. Critical Parameters :

  • Maintain stereochemical integrity (5S configuration) during synthesis to avoid activity loss.
  • Include toxicity screening (e.g., murine hepatocyte viability assays) to rule out non-specific effects .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and compound purity (>95% by HPLC) .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to identify false positives/negatives .
  • Collaborative Validation : Cross-verify data with independent labs using blinded samples .

Advanced: What computational strategies predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogP), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers (GROMACS) to assess membrane penetration .
  • QSAR Models : Train models on analogs with known bioavailability data to prioritize synthetic targets .

Advanced: How to address low yield in oxazolidinone ring formation?

Methodological Answer:
Low yields often stem from side reactions (e.g., ring-opening). Optimization approaches:

  • Catalyst Screening : Test zeolites (e.g., Zeolite Y-H) or Lewis acids (BF₃·Et₂O) to enhance cyclization efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Temperature Control : Gradual heating (ramp to 150°C over 1 hr) to minimize decomposition .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
  • Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., COX-2 or kinase inhibition) .
  • Cytotoxicity : MTT assay on human fibroblasts to establish selectivity indices .

Advanced: How to stabilize this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–10 buffers, 37°C) to identify labile bonds (e.g., oxazolidinone ring) .
  • Prodrug Design : Mask the acetamide group with hydrolyzable esters to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose) for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.